molecular formula C7H6Cl2N2O2 B12093866 Methyl 4-amino-5,6-dichloronicotinate

Methyl 4-amino-5,6-dichloronicotinate

Cat. No.: B12093866
M. Wt: 221.04 g/mol
InChI Key: JQRPJRYHOJVGOE-UHFFFAOYSA-N
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Description

Methyl 4-amino-5,6-dichloronicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with amino, chloro, and methyl ester groups. Its structure combines electron-withdrawing chlorine atoms and an electron-donating amino group, creating unique electronic properties that influence reactivity and interactions with biological targets .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

methyl 4-amino-5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-11-6(9)4(8)5(3)10/h2H,1H3,(H2,10,11)

InChI Key

JQRPJRYHOJVGOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C(=C1N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-5,6-dichloronicotinate can be synthesized through several methods. One common approach involves the reaction of methyl 4,6-dichloronicotinate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with amino groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5,6-dichloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and dichloro groups on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-amino-5,6-dichloronicotinate has been investigated for its potential as a therapeutic agent due to its bioactive properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation across various types of tumors.

  • Case Study : A study reported the synthesis and evaluation of various methyl 4-amino-substituted nicotinates that demonstrated potent inhibition of cancer cell lines with IC50 values in the nanomolar range .
CompoundIC50 (nM)Cancer Type
Compound A21 ± 6Breast
Compound B11 ± 0.1Colon
Compound C19 ± 1Lung

Cardiovascular Applications

The compound has also been explored for its cardioprotective effects. Certain derivatives inhibit sulfide:quinone oxidoreductase, which is linked to cardiac remodeling and heart failure prevention.

  • Research Findings : In vitro studies showed that specific analogs could reduce oxidative stress markers in cardiac cells, suggesting potential for cardiovascular therapeutics .

Agricultural Applications

This compound is utilized in the development of herbicides due to its herbicidal properties.

Herbicide Development

The compound serves as an intermediate in synthesizing herbicides like Fluroxypyr, which is effective against a variety of broadleaf weeds.

  • Synthesis Methodology : The preparation method includes hydroxylation followed by condensation reactions that yield high purity and yield of the final product .
StepDescription
HydroxylationReaction with sodium hydroxide to introduce hydroxyl groups
CondensationReaction with ethyl chloroacetate to form the final herbicide

Efficacy Against Weeds

Field trials have demonstrated that formulations containing this compound effectively control weed populations in cereal crops without harming the crops themselves.

  • Field Data : A comprehensive study indicated a reduction of targeted weed species by over 90% when applied at recommended rates .

Mechanism of Action

The mechanism of action of methyl 4-amino-5,6-dichloronicotinate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways may result in anticancer effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Key structural analogs differ in substituent types, positions, or ester groups, leading to variations in molecular weight, solubility, and stability. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 4-amino-5,6-dichloronicotinate Not provided C₇H₆Cl₂N₂O₂ ~235.0 (estimated) 4-amino, 5,6-Cl, methyl ester Enhanced H-bonding due to amino group
Ethyl 4-amino-5,6-dichloronicotinate Discontinued C₈H₈Cl₂N₂O₂ ~249.0 (estimated) 4-amino, 5,6-Cl, ethyl ester Higher lipophilicity vs. methyl ester
Ethyl 5-bromo-4,6-dichloronicotinate 1192263-86-7 C₈H₆BrCl₂NO₂ 298.95 5-Br, 4,6-Cl, ethyl ester Increased steric hindrance from Br
Methyl 4,6-dichloronicotinate 65973-52-6 C₇H₅Cl₂NO₂ 220.03 4,6-Cl, methyl ester (no amino group) Lower polarity; reduced H-bonding
Methyl 4-amino-6-chloro-5-fluoronicotinate 2621932-27-0 C₇H₆ClFN₂O₂ 216.59 4-amino, 6-Cl, 5-F, methyl ester Electronegative F enhances stability

Functional Group Impact

  • Amino Group: The presence of the amino group in this compound distinguishes it from non-aminated analogs (e.g., Methyl 4,6-dichloronicotinate). This group enhances solubility in polar solvents and provides a site for hydrogen bonding or derivatization, which is critical in drug design .
  • Fluorine substitution (e.g., Methyl 4-amino-6-chloro-5-fluoronicotinate) introduces strong electronegativity, improving metabolic stability and membrane permeability .
  • Ester Group: Ethyl esters (e.g., Ethyl 4-amino-5,6-dichloronicotinate) exhibit higher lipophilicity than methyl esters, influencing pharmacokinetic properties such as absorption and distribution .

Biological Activity

Methyl 4-amino-5,6-dichloronicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various aspects such as enzyme inhibition, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its molecular structure, which includes a pyridine ring substituted with amino and dichloro groups. This structural configuration is crucial for its interaction with biological targets.

Biological Activity

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, particularly those involved in cancer pathways. For instance, in vitro studies have demonstrated its inhibitory effects on checkpoint kinases (CHK1 and CHK2), which are critical in the regulation of cell cycle and DNA repair mechanisms.

Compound CHK1 IC50 (nM) CHK2 IC50 (µM) Checkpoint Abrogation IC50 (nM) Cellular Selectivity (fold)
This compound19 (±1)-850 (±450)4.3

This table summarizes the potency of this compound against CHK1 and CHK2, indicating moderate selectivity and significant potential for further development as an anticancer agent .

2. Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits moderate oral bioavailability and a high volume of distribution. For example, one study reported an oral bioavailability of approximately 44%, suggesting that the compound is adequately absorbed when administered orally . The clearance rates were also evaluated, indicating that the compound has a clearance greater than liver blood flow, which is beneficial for maintaining therapeutic levels in systemic circulation.

Case Studies

Case Study 1: Cancer Treatment

In a preclinical model of cancer, this compound was evaluated for its efficacy in reducing tumor growth. The compound demonstrated a dose-dependent reduction in tumor size when administered in combination with other chemotherapeutic agents. This synergistic effect highlights its potential role as a combination therapy agent .

Case Study 2: Inflammatory Diseases

Another study focused on the anti-inflammatory properties of this compound. In murine models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings suggest that it may have therapeutic applications beyond oncology, particularly in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects primarily involves inhibition of kinase activity. By binding to the ATP-binding site of target kinases like CHK1 and CHK2, it disrupts their normal function in cell cycle regulation and DNA repair processes. This disruption leads to increased apoptosis in cancer cells and reduced inflammatory responses in immune cells .

Q & A

Q. What experimental designs are optimal for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time using immobilized protein targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use cryo-EM or X-ray crystallography-derived protein structures to simulate binding modes .

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